Cas no 1351582-77-8 (2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)

2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride 化学的及び物理的性質
名前と識別子
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- Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
- 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride
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- MDL: MFCD16661135
- インチ: 1S/C10H14N2O2S.ClH/c13-10(14)9(8-1-6-15-7-8)12-4-2-11-3-5-12;/h1,6-7,9,11H,2-5H2,(H,13,14);1H
- InChIKey: YRFFRWPATQTPLT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CSC=C1)(N1CCNCC1)C(=O)O.Cl
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM336069-100mg |
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95%+ | 100mg |
$354 | 2021-08-18 | |
Fluorochem | 495867-250mg |
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95.0% | 250mg |
£417.00 | 2023-04-18 | |
Enamine | EN300-237408-0.25g |
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95% | 0.25g |
$604.0 | 2024-06-19 | |
TRC | P307956-1g |
Piperazin-1-yl(thiophen-3-yl)acetic Acid Dihydrochloride |
1351582-77-8 | 1g |
$ 615.00 | 2022-06-03 | ||
Life Chemicals | F2158-0878-5g |
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95% | 5g |
$2331.0 | 2023-09-06 | |
Fluorochem | 495867-500mg |
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95.0% | 500mg |
£742.00 | 2023-04-18 | |
Chemenu | CM336069-250mg |
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95%+ | 250mg |
$352 | 2023-03-27 | |
Chemenu | CM336069-100mg |
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95%+ | 100mg |
$241 | 2023-03-27 | |
Fluorochem | 495867-2.5g |
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95.0% | 2.5g |
£2,642.00 | 2023-04-18 | |
Enamine | EN300-237408-10.0g |
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride |
1351582-77-8 | 95% | 10.0g |
$2823.0 | 2024-06-19 |
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochlorideに関する追加情報
Introduction to 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride (CAS No. 1351582-77-8)
2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride, identified by its CAS number 1351582-77-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperazine moiety linked to a thiophene ring through an acetic acid backbone, has garnered attention due to its structural versatility and potential biological activities. The dihydrochloride salt form enhances its solubility, making it more suitable for various biochemical and pharmacological studies.
The piperazine group is a well-known pharmacophore in drug design, often incorporated into molecules to modulate receptor interactions and improve pharmacokinetic properties. Its presence in this compound suggests potential applications in the development of drugs targeting neurological disorders, such as depression and schizophrenia, where piperazine derivatives have demonstrated efficacy. The thiophene ring, on the other hand, is a heterocyclic aromatic structure that is frequently found in bioactive compounds, contributing to their binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more efficiently. Studies indicate that the combination of the piperazine and thiophene moieties may enhance binding affinity to certain enzymes and receptors, making it a promising candidate for further investigation. For instance, computational studies have suggested that this molecule could interact with enzymes involved in metabolic pathways relevant to inflammation and pain management.
In the realm of drug discovery, the structural features of 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride make it an attractive scaffold for designing novel therapeutic agents. The acetic acid side chain provides a polar interaction surface, while the dihydrochloride salt form ensures better dissolution in aqueous media, facilitating its use in in vitro and in vivo experiments. Researchers have been particularly interested in its potential as an intermediate in synthesizing more complex molecules with tailored biological activities.
Current research is exploring the pharmacological profile of this compound, focusing on its interactions with various biological targets. Preliminary studies have shown promising results in modulating enzyme activity and receptor binding, which could translate into therapeutic benefits for conditions such as neurodegenerative diseases and autoimmune disorders. The thiophene ring's ability to engage in π-stacking interactions with biomolecules further enhances its potential as a drug candidate.
The synthesis of 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the key functional groups efficiently. These methods not only improve the synthetic route but also allow for modifications that can fine-tune the biological activity of the final product.
The compound's solubility profile has been a key focus during its development, as poor solubility can limit its pharmaceutical applicability. The dihydrochloride salt form significantly enhances water solubility, making it more amenable for formulation into drug products. This property is particularly important for oral administration routes, where bioavailability is a critical factor in drug efficacy.
Future directions in research on 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic approaches that could overcome resistance mechanisms and improve treatment outcomes. Additionally, investigating its pharmacokinetic properties will provide valuable insights into how it behaves within the body over time, guiding its development into a viable therapeutic agent.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride. Predictive models can rapidly screen vast chemical libraries for molecules with desired properties, reducing the time and cost associated with traditional trial-and-error approaches. This innovative approach has already led to several breakthroughs in identifying novel therapeutic agents.
In conclusion,2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride (CAS No. 1351582-77-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of a piperazine moiety and a thiophene ring makes it an intriguing candidate for further research into treating various diseases. As computational methods continue to evolve and synthetic techniques are refined, this compound holds promise for becoming a valuable tool in the development of new medications.
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